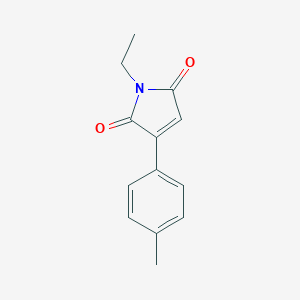

Maleimide, N-ethyl-2-p-tolyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Maleimide, N-ethyl-2-p-tolyl-, also known as Maleimide, N-ethyl-2-p-tolyl-, is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.

The exact mass of the compound Maleimide, N-ethyl-2-p-tolyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Maleimide, N-ethyl-2-p-tolyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Maleimide, N-ethyl-2-p-tolyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antifungal Applications

Recent studies have demonstrated that maleimide compounds, including N-ethyl-2-p-tolyl maleimide, exhibit significant antifungal properties. For instance, a maleimide derivative was shown to effectively inhibit the growth of Sclerotinia sclerotiorum and Botrytis cinerea, which are pathogens responsible for severe agricultural losses. The compound's efficacy was attributed to its ability to disrupt fungal cell wall synthesis, making it a promising candidate for developing environmentally friendly antifungal agents .

Anticancer Activity

N-ethyl-2-p-tolyl maleimide has been investigated for its potential anticancer properties. Research indicates that maleimide derivatives can enhance cytotoxicity against various cancer cell lines. For example, studies have shown that substituents on the maleimide structure can significantly influence its biological activity, with certain derivatives exhibiting enhanced activity against liver cancer cells . Molecular docking studies further support these findings by illustrating the interaction between maleimide compounds and target proteins involved in cancer cell proliferation.

Bioconjugation Techniques

Cysteine Bioconjugation

Maleimides are widely recognized for their ability to selectively react with thiol groups in cysteine residues, making them invaluable in bioconjugation applications. N-ethyl-2-p-tolyl maleimide can be utilized to create stable conjugates with peptides and proteins, facilitating the development of targeted drug delivery systems. The reaction conditions can be optimized to enhance selectivity and yield, providing a robust method for synthesizing bioconjugates .

Fluorescent Probes

Another significant application of maleimides is in the development of fluorescent probes for monitoring cellular processes. For instance, tetraphenylethene maleimide (TPE-MI), a related compound, has been successfully employed to measure unfolded protein load within cells. This application is crucial for studying proteostasis mechanisms and understanding diseases related to protein misfolding . The specificity of TPE-MI for thiols allows researchers to track changes in protein conformation under various stress conditions.

Materials Science

Polymer Chemistry

N-ethyl-2-p-tolyl maleimide is also utilized in polymer chemistry, particularly in the synthesis of thermoresponsive polymers. These polymers exhibit changes in solubility or phase behavior in response to temperature variations, making them suitable for applications in drug delivery and smart materials . The incorporation of maleimide functionalities into polymer backbones enhances cross-linking efficiency and thermal stability.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Effective antifungal agent against Sclerotinia and Botrytis; potential anticancer properties. |

| Bioconjugation | Selective cysteine conjugation; development of fluorescent probes for monitoring cellular processes. |

| Materials Science | Used in synthesizing thermoresponsive polymers; enhances thermal stability and cross-linking efficiency. |

Propiedades

Número CAS |

15093-84-2 |

|---|---|

Fórmula molecular |

C13H13NO2 |

Peso molecular |

215.25 g/mol |

Nombre IUPAC |

1-ethyl-3-(4-methylphenyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C13H13NO2/c1-3-14-12(15)8-11(13(14)16)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |

Clave InChI |

ZRYPHXKWUAZUCC-UHFFFAOYSA-N |

SMILES |

CCN1C(=O)C=C(C1=O)C2=CC=C(C=C2)C |

SMILES canónico |

CCN1C(=O)C=C(C1=O)C2=CC=C(C=C2)C |

Sinónimos |

1-ethyl-3-(4-methylphenyl)pyrrole-2,5-dione |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.